Enzyme Immobilization Stability in Biosensors
In a head-to-head comparison of six room temperature ionic liquids (RTILs) with varying hydrophilicity used as supporting materials for choline oxidase immobilization, 1-allyl-3-methylimidazolium bromide ([AMIM]Br) as the most hydrophilic RTIL delivered superior performance across four electroanalytical parameters: stability (180 days), enzyme loading (6.56 mol cm⁻²), detection limit (3.85 μM), and linear range (0.005-0.8 mM) [1]. The study demonstrated that the degree of RTIL hydrophilicity directly correlated with improved enzyme retention and analytical sensitivity, establishing [AMIM]Br as the optimal candidate for long-term biosensor applications among the tested ionic liquids.
| Evidence Dimension | Enzyme immobilization and electrochemical biosensor performance |
|---|---|
| Target Compound Data | Stability: 180 days; Enzyme loading: 6.56 mol cm⁻²; Detection limit: 3.85 μM; Linear range: 0.005-0.8 mM |
| Comparator Or Baseline | Five other RTILs with lower hydrophilicity; specific comparator data not explicitly provided in abstract |
| Quantified Difference | [AMIM]Br achieved the highest enzyme loading (6.56 mol cm⁻²) and longest stability (180 days) among six RTILs |
| Conditions | Amine-functionalized multi-walled carbon nanotube (NH2-MWCNT) composites; choline oxidase (ChOx) model enzyme; cyclic voltammetry and amperometry |
Why This Matters
Procurement of [AMIM]Br for biosensor development yields quantifiably longer operational lifetime and lower detection limits compared to less hydrophilic RTIL alternatives.
- [1] Rahimi, P., Ghourchian, H., & Sajjadi, S. (2011). Effect of hydrophilicity of room temperature ionic liquids on the electrochemical and electrocatalytic behaviour of choline oxidase. The Analyst, 136(24), 5173-5179. View Source
